Di(2-pyridyl) ketone thiosemicarbazone

Descripción general

Descripción

Di(2-pyridyl) ketone thiosemicarbazone is a chemical compound known for its significant biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones, which are Schiff base derivatives. Thiosemicarbazones have garnered attention due to their multifunctional metal-chelating properties, inherent biological activities, and structural flexibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of di(2-pyridyl) ketone thiosemicarbazone typically involves the reaction of di(2-pyridyl) ketone with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Di(2-pyridyl) ketone thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines .

Aplicaciones Científicas De Investigación

Efficacy Against Specific Cancer Types

- Lung Cancer : Novel second-generation DpT analogues have shown potent activity against lung cancer xenografts in vivo, with improved safety profiles compared to earlier compounds .

- Pancreatic Cancer : DpT has been highlighted for its superior efficacy against pancreatic cancer cells compared to traditional treatments like gemcitabine, which has limited success rates .

- Breast Cancer : The cytotoxicity of DpT derivatives has been evaluated in various breast cancer cell lines, revealing promising results that warrant further clinical exploration .

In Vivo Studies

A study conducted on Wistar rats demonstrated the pharmacokinetic properties of DpT compounds, highlighting their metabolism and disposition. The findings indicated that certain derivatives have a longer half-life and lower toxicity compared to their predecessors .

Cell Line Studies

Research involving human cancer cell lines (MCF-7 for breast cancer, HL-60 for leukemia) showed that DpT compounds effectively inhibit cell proliferation and induce apoptosis through various pathways including the inhibition of hypoxia-inducible factor-1α and vascular endothelial growth factor production .

Comprehensive Data Table

Mecanismo De Acción

The mechanism of action of di(2-pyridyl) ketone thiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, by chelating the enzyme-dependent ferrous ion. This inhibition disrupts DNA synthesis in tumor cells, leading to cell death. Additionally, the compound can generate cytotoxic reactive oxygen species (ROS) that further contribute to its anticancer effects .

Comparación Con Compuestos Similares

Di(2-pyridyl) ketone thiosemicarbazone can be compared with other similar compounds, such as:

Di(2-pyridyl) ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT): Known for its potent anticancer properties and ability to overcome multidrug resistance.

Di(2-pyridyl) ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC): Exhibits similar anticancer activities but differs in its pharmacokinetic and toxicological profiles.

2-Formylpyridine thiosemicarbazone: Another thiosemicarbazone derivative with known antineoplastic activity.

The uniqueness of this compound lies in its structural flexibility and ability to form stable metal complexes, which enhances its biological activities and potential therapeutic applications .

Actividad Biológica

Di(2-pyridyl) ketone thiosemicarbazone (DpT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in cancer therapy. This compound belongs to a class of thiosemicarbazones known for their ability to chelate metals and exhibit anticancer properties. The biological activity of DpT and its derivatives has been extensively studied, revealing mechanisms that target various cellular pathways involved in tumor progression.

Anticancer Mechanisms

- Apoptosis Induction : DpT compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. They achieve this through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, leading to cell death.

- Autophagy Modulation : Research indicates that Dp44mT, a derivative of DpT, enhances autophagosome formation while inhibiting autophagosome degradation, which contributes to its cytotoxic effects against tumor cells . This dual action can overcome cancer cell resistance mechanisms.

- Metal Chelation : The ability of DpT to chelate metals such as iron plays a crucial role in its anticancer activity. By sequestering iron, these compounds disrupt cellular iron homeostasis, which is vital for cancer cell proliferation .

- Targeting Drug Resistance : DpT compounds have been noted for their ability to overcome multidrug resistance (MDR) mechanisms in cancer cells by targeting lysosomal P-glycoprotein (Pgp), thus enhancing drug accumulation within the cells .

Table 1: Summary of Biological Activities of Di(2-pyridyl) Ketone Thiosemicarbazones

Specific Findings

- Dp44mT was found to selectively inhibit various human tumor xenografts in nude mice, showing significant anti-tumor efficacy with minimal cardiotoxicity at therapeutic doses .

- DpC , another derivative, demonstrated superior anti-proliferative activity compared to standard chemotherapeutics like gemcitabine in pancreatic cancer models .

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of these compounds have been evaluated through studies involving Wistar rats. For instance, Dp44mT exhibited a half-life (T1/2) of 1.7 hours, indicating rapid metabolism and elimination . However, chronic administration at high doses has been associated with cardiac fibrosis, highlighting the need for careful dose optimization in clinical applications.

Table 2: Pharmacokinetic Properties of Selected Thiosemicarbazones

| Compound Name | Half-Life (h) | Administration Route | Observed Toxicity |

|---|---|---|---|

| Dp44mT | 1.7 | Intravenous | Cardiac fibrosis at high doses |

| DpC | TBD | Oral and intravenous | Minimal toxicity observed |

Propiedades

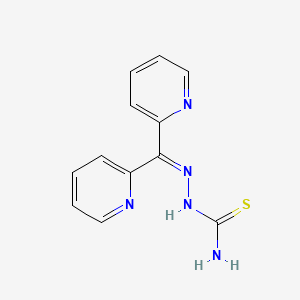

IUPAC Name |

(dipyridin-2-ylmethylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYASWWOZAMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474968 | |

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6839-91-4 | |

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.